An In-depth Technical Guide to Ternidazole: Chemical Structure and Properties
An In-depth Technical Guide to Ternidazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternidazole is a nitroimidazole derivative with potential applications as an antiprotozoal and radiosensitizing agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The information presented is intended to support further research and development of this compound. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Structure
Ternidazole, with the IUPAC name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a small molecule belonging to the 5-nitroimidazole class of compounds.[1] Its chemical structure is characterized by a nitro-substituted imidazole ring linked to a propanol side chain.
Table 1: Chemical Identifiers of Ternidazole
| Identifier | Value | Reference |
| IUPAC Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | [1] |
| CAS Number | 1077-93-6 | |
| PubChem CID | 68944 | |
| Molecular Formula | C₇H₁₁N₃O₃ | |
| SMILES | CC1=NC=C(N1CCCO)--INVALID-LINK--[O-] | |
| InChI Key | DUOHVNSMLSPTMI-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic behavior. While comprehensive experimental data for Ternidazole is limited, predicted values and data from closely related analogs like Tinidazole provide valuable insights.
Table 2: Physicochemical Properties of Ternidazole
| Property | Value | Method | Reference |
| Molecular Weight | 185.18 g/mol | Calculated | [2][3] |
| Melting Point | Not available | - | |
| Boiling Point | 419.9 ± 25.0 °C | Predicted | |
| Solubility | Very slightly soluble in water; sparingly soluble in methanol and ethanol (95); soluble in acetone. | Experimental (Tinidazole) | [4][5] |
| pKa | Not available | - | |
| LogP (XLogP3) | -1.1 | Predicted | [2][3] |
Experimental Protocols
2.1.1. Determination of Solubility (Shake-Flask Method for Analogous Compounds)
A standard shake-flask method can be employed to determine the equilibrium solubility of Ternidazole in various solvents.
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Materials: Ternidazole powder, desired solvents (e.g., water, ethanol, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, HPLC-UV system.
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Protocol:
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Add an excess amount of Ternidazole to a known volume of the solvent in a flask.
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Seal the flask and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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After shaking, allow the suspension to settle.
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Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
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Dilute the filtrate appropriately with the mobile phase of the HPLC system.
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Quantify the concentration of Ternidazole in the filtrate using a validated HPLC-UV method. The concentration at equilibrium represents the solubility.
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2.1.2. High-Performance Liquid Chromatography (HPLC) Method for Quantification (Adapted from Tinidazole Analysis)
A reverse-phase HPLC method can be developed and validated for the quantification of Ternidazole in various matrices.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
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Mobile Phase: A mixture of a buffer (e.g., 0.05M phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[6]
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Flow Rate: 1.0 mL/min.[6]
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Injection Volume: 20 µL.
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Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.[7]
Pharmacological Properties
Ternidazole is classified as an antiprotozoal agent and a potential radiosensitizer, similar to other 5-nitroimidazole derivatives like metronidazole and tinidazole.
Mechanism of Action
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of the nitro group within susceptible anaerobic microorganisms.
This process, which occurs under low redox potential conditions, generates highly reactive nitro radical anions. These radicals can then interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death.[8] This selective activation in anaerobic environments accounts for its targeted activity and lower toxicity to human cells.
Antimicrobial Spectrum
Table 3: In Vitro Susceptibility of Anaerobic Bacteria to Tinidazole (MIC₉₀ in µg/mL)
| Microorganism | MIC₉₀ (µg/mL) | Reference |
| Gardnerella vaginalis | 8 | [9] |
| Various Anaerobic Bacteria | ≤ 3.1 (inhibited) | [10] |
| Various Anaerobic Bacteria | ≤ 6.3 (killed) | [10] |
Pharmacokinetics
Detailed pharmacokinetic studies on Ternidazole are limited. However, studies on tinidazole in animal models provide an indication of the expected pharmacokinetic profile.
Table 4: Pharmacokinetic Parameters of Tinidazole in Rats (Analogous Data)
| Parameter | Value | Route of Administration | Reference |
| Tₘₐₓ (h) | Not available | - | |
| Cₘₐₓ (µg/mL) | Not available | - | |
| t₁/₂ (h) | Longer than metronidazole | Oral | [11] |
| Bioavailability | High | Oral | [11] |
Experimental Protocols
3.4.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of Ternidazole against various microorganisms can be determined using the broth microdilution method.
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Materials: Ternidazole, appropriate broth medium (e.g., Brucella broth for anaerobes), 96-well microtiter plates, microbial cultures, incubator.
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Protocol:
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Prepare a stock solution of Ternidazole in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the Ternidazole stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
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Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
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Inoculate each well with the microbial suspension. Include a positive control (no drug) and a negative control (no inoculum).
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Incubate the plates under appropriate conditions (e.g., anaerobically at 37 °C for 24-48 hours).
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The MIC is the lowest concentration of Ternidazole that completely inhibits visible growth of the microorganism.[12]
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3.4.2. In Vivo Pharmacokinetic Study in Rats
A pharmacokinetic study in an animal model such as rats can provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of Ternidazole.
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Animals: Male or female Sprague-Dawley rats.
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Protocol:
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Administer a single dose of Ternidazole to the rats via the desired route (e.g., oral gavage or intravenous injection).
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Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein sampling).
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Process the blood samples to obtain plasma.
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Quantify the concentration of Ternidazole in the plasma samples using a validated HPLC method.
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Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life.
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Metabolism and Signaling Pathways
Metabolism
The metabolism of Ternidazole is expected to occur primarily in the liver, similar to other nitroimidazoles. In vitro studies using liver microsomes can be employed to investigate its metabolic fate. The metabolism of the related compound metronidazole in human liver microsomes has been shown to be mediated by cytochrome P450 enzymes.[13]
4.1.1. In Vitro Metabolism Study using Liver Microsomes
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Materials: Ternidazole, rat or human liver microsomes, NADPH regenerating system, appropriate buffer.
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Protocol:
-
Incubate Ternidazole with liver microsomes in the presence of an NADPH regenerating system.
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At various time points, stop the reaction (e.g., by adding a cold organic solvent).
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Analyze the samples using LC-MS/MS to identify and quantify the parent compound and any potential metabolites.
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Signaling Pathways
The primary mechanism of action of Ternidazole involves the induction of DNA damage in target microorganisms.[8] This DNA damage is expected to trigger cellular DNA damage response pathways. For instance, studies on metronidazole have shown that it induces DNA damage in Giardia duodenalis, leading to the activation of the homologous recombination repair pathway.[14] While specific signaling pathways affected by Ternidazole in mammalian cells are not well-documented, it is plausible that at higher concentrations, it could induce DNA damage and activate stress response pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Ternidazole, 97% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ternidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Tinidazole | 19387-91-8 [chemicalbook.com]
- 6. ijarmps.org [ijarmps.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
